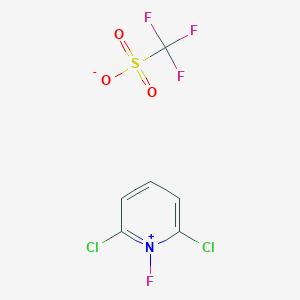

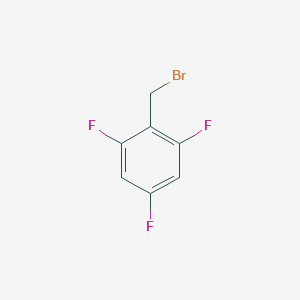

![molecular formula C7H4N2O2 B136860 1H-吡咯并[3,2-b]吡啶-2,3-二酮 CAS No. 153072-89-0](/img/structure/B136860.png)

1H-吡咯并[3,2-b]吡啶-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

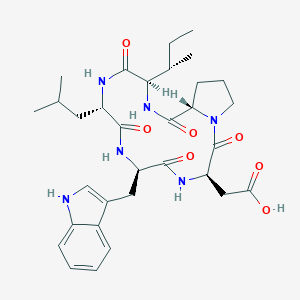

1H-Pyrrolo[3,2-b]pyridine-2,3-dione derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including organic electronics and medicinal chemistry. These compounds are characterized by a fused pyrrole and pyridine ring system with a dione functionality, which contributes to their unique chemical behavior and reactivity .

Synthesis Analysis

The synthesis of these derivatives often involves multistep reactions with careful selection of starting materials and reaction conditions. For instance, the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has been achieved through a novel one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a crucial catalyst . Additionally, the synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine has been reported, highlighting the versatility of these compounds in forming various substituted derivatives .

Molecular Structure Analysis

The molecular structure of these derivatives is crucial in determining their chemical and physical properties. For example, the placement of electron-withdrawing substituents in certain positions can create an acceptor-donor-acceptor type fluorophore, leading to compounds with intriguing optical properties, such as strong blue fluorescence and high quantum yields . The molecular structure also influences the stability and reactivity of these compounds, as seen in the forced degradation and photodegradation studies of pyrrolo[3,4-c]pyridine-1,3-dione derivatives .

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine-2,3-dione derivatives participate in a variety of chemical reactions, which can be exploited for their functionalization or transformation into other useful compounds. For example, the active methylene unit of pyrrolizine-1,3-dione can couple readily with diazonium salts to provide hydrazone derivatives . Moreover, these derivatives can undergo oxidative cleavage and other cascade reactions to form new structures, such as 1,2-dihydropyridines and spiro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridine-2,3-dione derivatives are influenced by their molecular structure. Their redox properties, chemical and spectral characteristics, and electron-accepting capabilities have been studied, revealing their potential as interesting redox systems . Additionally, their corrosion inhibitive action against carbon steel in hydrochloric acid medium has been investigated, demonstrating their practical applications in industrial settings .

科学研究应用

电子和光伏应用

- 半导体材料:从1H-吡咯并[3,2-b]吡啶-2,3-二酮衍生的氮掺杂小分子已经合成并研究了它们的电化学性质、自组装行为和载流子传输性质,展示了在半导体材料中具有n型通道传输特性和电子迁移率高达7.57×10−3 cm2 V−1 s−1的潜力(Zhou et al., 2019)。

- 有机光伏(OPVs):吡咯并[3,2-b]吡咯-2,5-二酮单元显示出作为OPVs中生成电子给体材料的电子亏损单元的潜力,合成的有机低带隙分子展示了显著的光伏性能(Song et al., 2013)。

化学合成和功能材料

- IsoDPP衍生物的合成:已经实现了吡咯并[3,2-b]吡咯-1,4-二酮(isoDPP)衍生物的合成,为这些化合物在薄膜形成和潜在光电子器件中的性质和应用提供了新的见解(Gendron et al., 2014)。

- 环缩合反应:通过4-酰基-1H-吡咯-2,3-二酮的环缩合反应,开发了制备多功能取代的1H-吡唑并[3,4-b]吡啶和异噁唑并[5,4-b]吡啶的创新方法,突出了用于创造新化合物的多功能合成途径(Dubovtsev et al., 2017)。

先进材料

- 发光聚合物:含有四芳基化吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物表现出强烈的荧光和潜力,由于其高量子产率和独特的光学和电化学性质,适用于光电子应用(Zhang & Tieke, 2008)。

腐蚀抑制

- 碳钢腐蚀抑制:已经确定了1H-吡咯-2,5-二酮衍生物作为碳钢在盐酸介质中有效的腐蚀抑制剂,其作用机制和效率已经得到彻底调查(Zarrouk et al., 2015)。

未来方向

属性

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-6-5-4(9-7(6)11)2-1-3-8-5/h1-3H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYFYUSRNVYACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=O)N2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505500 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |

CAS RN |

153072-89-0 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)

![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)

![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)

![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)